molecular formula C12H14O3 B8395785 2-Methyl-4-oxobutanoic acid benzyl ester

2-Methyl-4-oxobutanoic acid benzyl ester

Cat. No. B8395785
M. Wt: 206.24 g/mol
InChI Key: GCWZBKJCMKNDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-oxobutanoic acid benzyl ester is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-oxobutanoic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-oxobutanoic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

benzyl 2-methyl-4-oxobutanoate

InChI

InChI=1S/C12H14O3/c1-10(7-8-13)12(14)15-9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3

InChI Key

GCWZBKJCMKNDOF-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stream of ozone is passed through a -78° C. solution of 1.0 g of racemic 2-methyl-4-pentenoic acid phenylmethyl ester in 110 ml of methyl alcohol until the blue color persists. The excess ozone is discharged by a stream of oxygen, followed by argon. One gram of zinc dust and 1.0 g of acetic acid is added and the resulting mixture allowed to warm to room temperature; followed by stirring for 1 hour. The excess zinc is removed by filtration and the filtrate is concentrated in vacuo. The residue is extracted with diethyl ether, filtered and the filtrate concentrated in vacuo. The residue is purified by pad filtration (silica gel, 50% diethyl ether/petroleum ether) to give 1.01 g of racemic 2-methyl-4-oxobutanoic acid phenylmethyl ester.
Name
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0 (± 1) mol
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reactant
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racemic 2-methyl-4-pentenoic acid phenylmethyl ester
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1 g
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110 mL
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1 g
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Synthesis routes and methods II

Procedure details

A stream of ozone is passed through a -78° C. solution of 1.0 g of racemic 2-methyl-4-pentenoic acid phenylmethyl ester in 110 ml of methyl alcohol until the blue color persists. The excess zone is discharged by a stream of oxygen, followed by argon. One gram of zinc dust and 1.0 g of acetic acid is added and the resulting mixture allowed to warm to room temperature; followed by stirring for 1 hour. The excess zinc is removed by filtration and the filtrate is concentrated in vacuo. The residue is extracted with diethyl ether, filtered and the filtrate concentrated in vacuo. The residue is purified by pad filtration (silica gel, 50% diethyl ether/petroleum ether) to give 1.01 g of racemic 2-methyl-4-oxobutanoic acid phenylmethyl ester.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
racemic 2-methyl-4-pentenoic acid phenylmethyl ester
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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